molecular formula C9H9BrFNS B12987389 N-(4-Bromo-3-fluorophenyl)thietan-3-amine

N-(4-Bromo-3-fluorophenyl)thietan-3-amine

Cat. No.: B12987389
M. Wt: 262.14 g/mol
InChI Key: XJIAZOCNTKOJJM-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-fluorophenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring attached to a 4-bromo-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-fluorophenyl)thietan-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thietan ring, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-fluorophenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-(4-Iodo-3-fluorophenyl)thietan-3-amine.

Scientific Research Applications

N-(4-Bromo-3-fluorophenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-Bromo-3-fluorophenyl)thietan-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)thietan-3-amine
  • N-(4-Chloro-3-fluorophenyl)thietan-3-amine
  • N-(4-Bromo-3-fluorophenyl)benzenesulfonamide

Uniqueness

N-(4-Bromo-3-fluorophenyl)thietan-3-amine is unique due to the combination of the thietan ring and the 4-bromo-3-fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrFNS

Molecular Weight

262.14 g/mol

IUPAC Name

N-(4-bromo-3-fluorophenyl)thietan-3-amine

InChI

InChI=1S/C9H9BrFNS/c10-8-2-1-6(3-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2

InChI Key

XJIAZOCNTKOJJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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